4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
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Overview
Description
4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multiple steps:
Formation of 2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDE: This step involves the reaction of 2,4,6-tribromophenol with chloroacetic acid to form 2-(2,4,6-tribromophenoxy)acetic acid, which is then converted to its amide derivative using ammonia or an amine.
Condensation Reaction: The amide is then reacted with an appropriate aldehyde or ketone to form the imine derivative.
Esterification: The final step involves the esterification of the imine derivative with 2-chlorobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings and the imine group.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Halogen substituents on the aromatic rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Products would depend on the nucleophile used, resulting in various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific properties, such as flame retardants or UV stabilizers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application:
Biological Systems: It may interact with enzymes or proteins, inhibiting their function or altering their activity. The presence of halogen atoms could enhance its binding affinity to certain biological targets.
Chemical Systems: The compound’s reactivity could be influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effects of the amide and imine groups.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Shares the tribromo substitution pattern but lacks the additional functional groups.
2-Chlorobenzoic Acid: Contains the chlorobenzoate moiety but lacks the complex aromatic and functional group structure.
N-(2,4,6-Tribromophenoxy)acetamide: Similar structure but without the imine and ester functionalities.
Uniqueness
4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is unique due to its combination of multiple functional groups and halogen substituents, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H14Br3ClN2O4 |
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Molecular Weight |
645.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H14Br3ClN2O4/c23-14-9-17(24)21(18(25)10-14)31-12-20(29)28-27-11-13-5-7-15(8-6-13)32-22(30)16-3-1-2-4-19(16)26/h1-11H,12H2,(H,28,29)/b27-11+ |
InChI Key |
IKXHYDHRTGZPMT-LUOAPIJWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br)Cl |
Origin of Product |
United States |
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